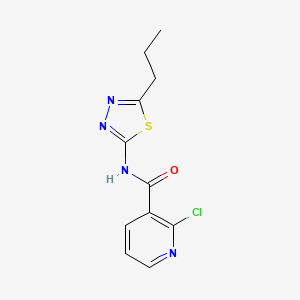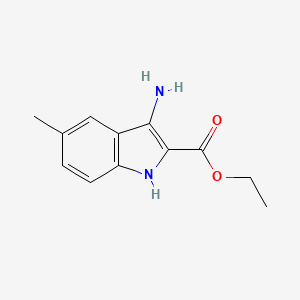
ethyl 3-amino-5-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H14O2N2 . It is an indole derivative, and indole ring systems are important building blocks or intermediates in the synthesis of many pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be represented by the formula C12H14O2N2 . The indole skeleton in this compound has a benzene ring fused to a pyrrole ring .Scientific Research Applications
Cancer Treatment
Indole derivatives, such as ethyl 3-amino-5-methyl-1H-indole-2-carboxylate, have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives have been used in the treatment of various microbial infections . Their unique chemical structure allows them to interact with microbial cells in a way that can inhibit their growth and proliferation .
Treatment of Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .
Synthesis of Oxazino [4,3-a]indoles
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . These compounds have a wide range of potential applications in medicinal chemistry .
Preparation of Indolecarboxamides
This compound can also be used as a reactant for the preparation of indolecarboxamides, which are known to act as cannabinoid CB1 receptor antagonists . This makes them potentially useful in the treatment of conditions such as pain, obesity, and various neurological disorders .
Preparation of Indole-3-propionic Acids
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used as a reactant for the preparation of indole-3-propionic acids . These compounds have anti-inflammatory and analgesic properties, making them potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Preparation of Antihypertriglyceridemic Agents
This compound can be used in the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides, which are potent antihypertriglyceridemic agents . These agents can be used in the treatment of conditions such as hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood .
Antiproliferative Agent Against Human Leukemia Cells
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate can be used in the preparation of an antiproliferative agent against human leukemia K562 cells . This suggests potential applications in the treatment of certain types of leukemia .
Future Directions
properties
IUPAC Name |
ethyl 3-amino-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKHWBBDIZIBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-methyl-1H-indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

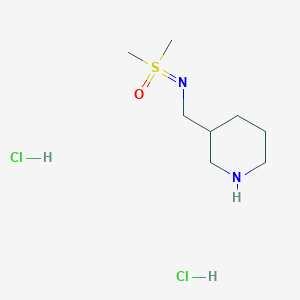
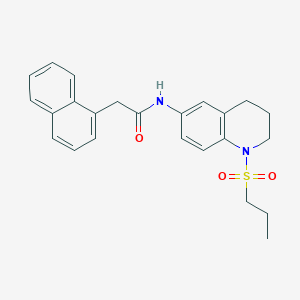

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2724234.png)
![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2724235.png)
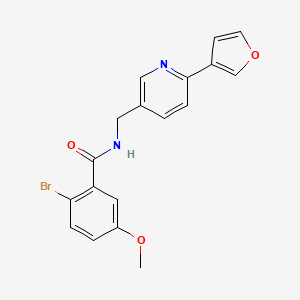
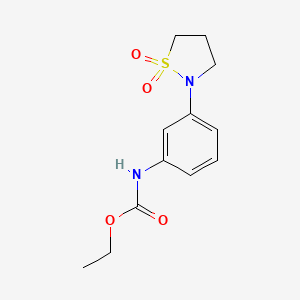
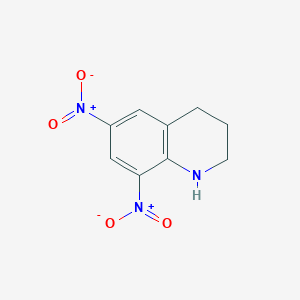
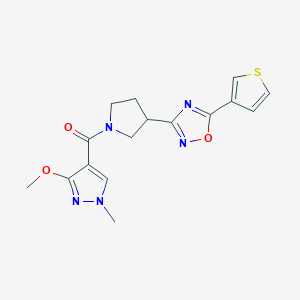
![3-methyl-2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2724244.png)
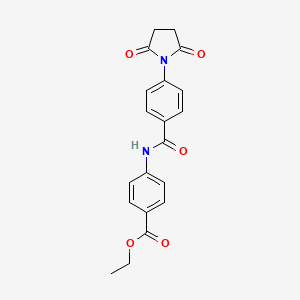
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2724251.png)
